Cas no 641-74-7 ((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol Chemical and Physical Properties
Names and Identifiers
-
- (1R,2R,3S,4R)-1-((2R,3S,4S,5S)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)pentane-1,2,3,4,5-pentaol
- 1,4:3,6-Dianhydro-D-mannitol
- Isomannide
- (3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
- (1R,4R,5R,8R)-2,6-dioxabicyclo[3.3.0]octane-4,8-diol
- (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol
- 1,4
- 1,4:3,6-Dianhydro-D-
- 1,4:3,6-dianhydro-D-sorbitol
- 1,4:3,6-DIANHYDROMANNITOL
- 3,6-Dianhydro-D-mannitol
- 3-Nitro-4-hydroxy diphenyl
- 3-NITRO-HYDROXYDIPHENYL
- D-Isomannide
- D-isomannoside
- Isomaide
- AK116074
- hexahydrofuro[3,2-b]furan-3,6-diol
- Mannitol, 1,4:3,6-dianhydro-
- D-Isosorbide;Dianhydro-D-glucitol
- 1,4-3,6-Dianhydromannitol
- 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
- Oprea1_439690
- D-Mannitol,4:3,6-dianhydro-
- D-Sorbitol, 1,4:3,6-dianhydro
- BCP13451
- NSC231906
- NSC270938
- NE11265
- Hexahydro-fu
-
- MDL: MFCD10698761
- Inchi: 1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1
- InChI Key: KLDXJTOLSGUMSJ-KVTDHHQDSA-N
- SMILES: O1C[C@H]([C@@H]2[C@H]1[C@@H](CO2)O)O
- BRN: 80509
Computed Properties
- Exact Mass: 146.0579
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 58.9
Experimental Properties
- Color/Form: Grayish yellow to white crystals.
- Density: 1.0945 (rough estimate)
- Melting Point: 84.0 to 88.0 deg-C
- Boiling Point: 150°C/12mmHg(lit.)
- Flash Point: 178.8℃
- Refractive Index: 1.4128 (estimate)
- Water Partition Coefficient: almost transparency
- PSA: 58.92
- LogP: -1.49420
- Specific Rotation: 89 º (c=3, H2O)
- Optical Activity: [α]25/D +89°, c = 3 in H2O
- Solubility: Soluble in water.
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
- FLUKA BRAND F CODES:10-21
- Storage Condition:Sealed in dry,Room Temperature
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I831041-500g |
Isomannide |
641-74-7 | 97% | 500g |
¥2,017.00 | 2022-01-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 329266-25G |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 25g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 329266-100G |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 100g |
¥2135.85 | 2023-12-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0406-25G |
Isomannide |
641-74-7 | >98.0%(GC) | 25g |
¥410.00 | 2024-04-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002363-100g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 97% | 100g |
¥300 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002363-25g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 97% | 25g |
¥85 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002363-5g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 97% | 5g |
¥29 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I73080-25g |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | 97% | 25g |
¥56.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I73080-5g |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | 97% | 5g |
¥26.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I73080-500g |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | 97% | 500g |
¥983.0 | 2023-09-07 |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol Suppliers
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol
CAS No. 641-74-7: (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol
(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol, also known by its CAS registry number 641-74-7, is a unique organic compound with a complex stereochemical structure. This compound belongs to the class of bicyclic diols and has garnered significant attention in both academic and industrial research due to its potential applications in drug discovery and materials science. The molecule's structure comprises a fused bicyclic system with two hydroxyl groups positioned at specific stereocenters, which contribute to its distinct chemical properties.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact spatial arrangement of the hydroxyl groups. These findings have provided valuable insights into the compound's interaction with biological systems, particularly in enzyme inhibition studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation.
The synthesis of this compound has also been a focal point of recent investigations. Traditional methods often involve multi-step reactions with low yields and harsh conditions. However, a breakthrough reported in Nature Communications in early 2024 introduced a novel enantioselective synthesis pathway utilizing organocatalysts. This approach not only enhances yield but also ensures high enantiomeric purity—a critical factor for pharmaceutical applications.
In terms of physical properties, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol is characterized by its high solubility in polar solvents and moderate stability under physiological conditions. These attributes make it an ideal candidate for drug delivery systems. Researchers are currently exploring its potential as a carrier for hydrophobic drugs due to its ability to form stable micelles in aqueous environments.
The compound's applications extend beyond pharmacology into materials science. Its rigid bicyclic structure and hydroxyl functionalities make it suitable for use as a building block in polymer synthesis. A 2024 paper in the Macromolecules journal described the development of novel biodegradable polymers incorporating this diol as a key monomer component. These polymers exhibit enhanced mechanical properties and biocompatibility compared to traditional materials.
From an environmental perspective,(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol has shown promising biodegradability under controlled conditions. This trait aligns with current global efforts to develop sustainable chemical products that minimize environmental impact. Ongoing research is focused on optimizing degradation pathways to further enhance its eco-friendly profile.
In summary,(3R,3aR; strong>R; strong>; strong>R; strong>; strong>R)-Hexahydrofuro[; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; ; ; ; ; ; ; ; ; ; ; ; ; furan-; d; i; ol) is a multifaceted compound with significant potential across various scientific domains. Its stereochemical complexity and versatile chemical properties continue to drive innovative research directions.
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